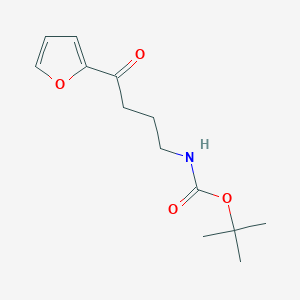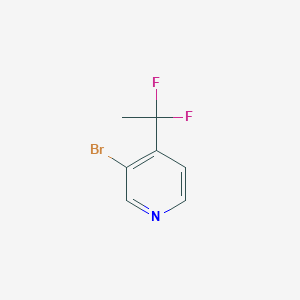
3-Bromo-4-(1,1-difluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C7H6BrF2N and a molecular weight of 222.03 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom at the third position and a 1,1-difluoroethyl group at the fourth position on the pyridine ring .
Preparation Methods
The synthesis of 3-Bromo-4-(1,1-difluoroethyl)pyridine typically involves the bromination of 4-(1,1-difluoroethyl)pyridine. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve large-scale bromination reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Bromo-4-(1,1-difluoroethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the difluoroethyl group.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4-(1,1-difluoroethyl)pyridine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It may serve as a building block for the synthesis of drugs or drug candidates.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The difluoroethyl group can enhance the compound’s stability and bioavailability, while the bromine atom can facilitate binding to target molecules .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4-(1,1-difluoroethyl)pyridine include:
3-Bromo-5-(1,1-difluoroethyl)pyridine: Differing only in the position of the bromine atom, this compound may exhibit different reactivity and applications.
4-Bromo-3-(1,1-difluoroethyl)pyridine: Another positional isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications .
Properties
IUPAC Name |
3-bromo-4-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-4-6(5)8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRCTFNCIWFARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
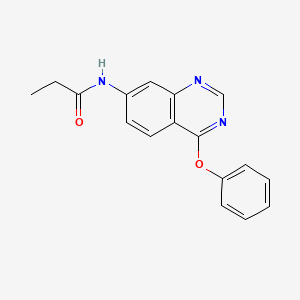
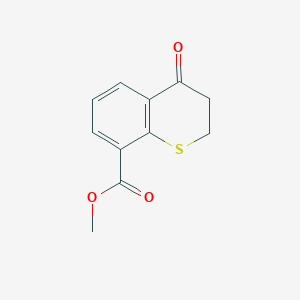
![4-(Bromomethyl)spiro[2.3]hexane](/img/structure/B13473552.png)
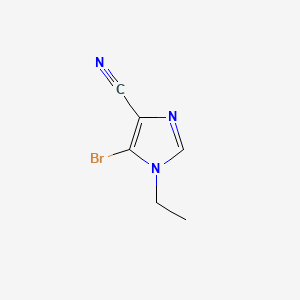
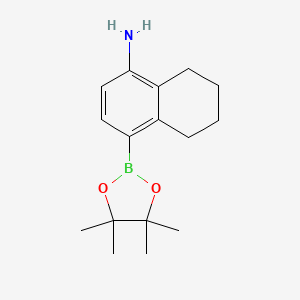
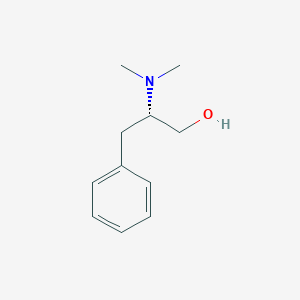
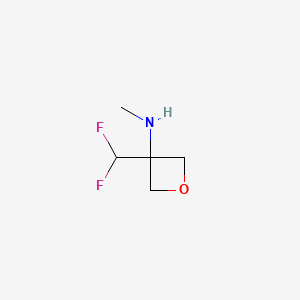
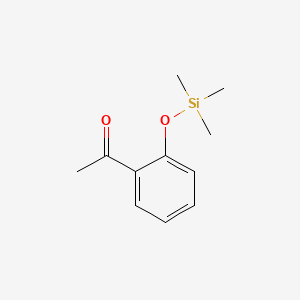
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)
![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)
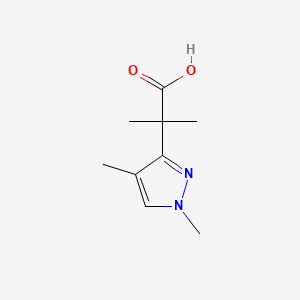
![Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)
